Maralixibat
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
马拉利西巴特,商品名为Livmarli,是一种口服的小分子回肠胆汁酸转运蛋白(IBAT)抑制剂。 它由Mirum Pharmaceuticals公司开发,用于治疗罕见的胆汁淤积性肝病,包括阿拉吉尔综合征、进行性家族性肝内胆汁淤积和胆道闭锁 . 马拉利西巴特于2021年9月29日在美国首次获得批准,用于治疗阿拉吉尔综合征患者的胆汁淤积性瘙痒 .
准备方法
马拉利西巴特的制备涉及复杂的合成路线。该化合物通过一系列化学反应合成,包括核心结构的形成以及随后的官能化。 工业生产方法涉及在受控条件下进行大规模合成,以确保最终产品的纯度和功效 .
化学反应分析
科学研究应用
马拉利西巴特有几种科学研究应用,包括:
化学: 它被用作模型化合物来研究回肠胆汁酸转运蛋白的抑制。
生物学: 它被用于研究胆汁酸在各种生物过程中的作用。
医学: 它用于治疗胆汁淤积性肝病,特别是阿拉吉尔综合征、进行性家族性肝内胆汁淤积和胆道闭锁
工业: 它被用于制药行业,开发治疗肝病的新方法.
作用机制
马拉利西巴特通过抑制回肠胆汁酸转运蛋白(IBAT)起作用,IBAT负责从肠道中重新吸收胆汁酸。通过抑制这种转运蛋白,马拉利西巴特减少了胆汁酸的再吸收,导致胆汁酸的粪便排泄增加,体内胆汁酸库减少。 这有助于减轻阿拉吉尔综合征患者的胆汁淤积性瘙痒症状 .
相似化合物的比较
马拉利西巴特与其他IBAT抑制剂相似,例如奥德维西巴特。马拉利西巴特在其用于治疗阿拉吉尔综合征患者胆汁淤积性瘙痒的特定应用中是独一无二的。其他类似的化合物包括:
奥德维西巴特: 另一种用于治疗胆汁淤积性肝病的IBAT抑制剂.
洛匹西巴特: 一种对胆汁酸转运蛋白具有类似抑制作用的化合物.
属性
Key on ui mechanism of action |
Patients with Alagille syndrome experience potentially debilitating pruritus. The exact mechanism of cholestatic pruritus in Alagille syndrome is not well defined, however it is correlated with elevated total serum bile acid concentrations. Enterohepatic circulation involves the synthesis of bile acid from cholesterol in the liver, conjugation with glycine or taurine, excretion into the duodenum, 95% resorption in the distal ileum through the ileal bile acid transporter (IBAT), return to the liver via the portal vein, and uptake into the liver by the sodium-dependent taurocholate co-transporting peptide (NTCP). It is important to note that unconjugated bile acids may freely diffuse across the intestinal mucosa or be transported across by other organic anion transporters. Maralixibat reversibly inhibits IBAT to decrease bile acid resorption in the ileum, leading to decreased resorption of bile acids in the distal ileum, increased elimination of bile acids in the feces, and decreased serum bile acids. The mechanism of action of maralixibat also leads to increased rates of diarrhea in patients. Under normal conditions, bile acids binding to the farnesoid X receptor (FXR) in the liver by via nuclear receptor small heterodimer partner (SHP) or in the ileum via fibroblast growth factor 19 (FGF19), triggers signal cascade that inhibits CYP7A1-mediated bile acid synthesis. Inhibition of IBAT by maralixibat, inhibits these negative feedback loops, leading to increased bile acid synthesis, and a reduction of low density lipoprotein cholesterol. In one clinical trial (NCT02057692), not all dose strengths were associated with a clinically significant difference between maralixibat and placebo. |
---|---|
CAS 编号 |
716313-53-0 |
分子式 |
C40H56N3O4S+ |
分子量 |
675.0 g/mol |
IUPAC 名称 |
(4R,5R)-5-[4-[[4-(4-aza-1-azoniabicyclo[2.2.2]octan-1-ylmethyl)phenyl]methoxy]phenyl]-3,3-dibutyl-7-(dimethylamino)-1,1-dioxo-4,5-dihydro-2H-1λ6-benzothiepin-4-ol |
InChI |
InChI=1S/C40H56N3O4S/c1-5-7-19-40(20-8-6-2)30-48(45,46)37-18-15-34(41(3)4)27-36(37)38(39(40)44)33-13-16-35(17-14-33)47-29-32-11-9-31(10-12-32)28-43-24-21-42(22-25-43)23-26-43/h9-18,27,38-39,44H,5-8,19-26,28-30H2,1-4H3/q+1/t38-,39-/m1/s1 |
InChI 键 |
STPKWKPURVSAJF-LJEWAXOPSA-N |
SMILES |
CCCCC1(CS(=O)(=O)C2=C(C=C(C=C2)N(C)C)C(C1O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)C[N+]56CCN(CC5)CC6)CCCC |
手性 SMILES |
CCCCC1(CS(=O)(=O)C2=C(C=C(C=C2)N(C)C)[C@H]([C@H]1O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)C[N+]56CCN(CC5)CC6)CCCC |
规范 SMILES |
CCCCC1(CS(=O)(=O)C2=C(C=C(C=C2)N(C)C)C(C1O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)C[N+]56CCN(CC5)CC6)CCCC |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Maralixibat; SHP-625; SHP625; SHP 625 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。